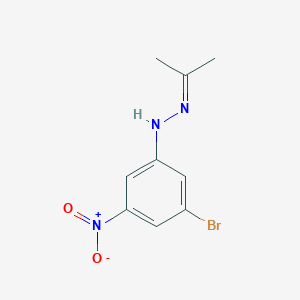

1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine

Description

1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine is a hydrazone derivative characterized by a substituted phenyl ring (3-bromo-5-nitro substitution) and a propan-2-ylidene hydrazine moiety. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse biological and chemical properties, including antimicrobial, antitumor, and enzyme inhibitory activities .

Properties

IUPAC Name |

3-bromo-5-nitro-N-(propan-2-ylideneamino)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c1-6(2)11-12-8-3-7(10)4-9(5-8)13(14)15/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJHYFIFNWSNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC(=CC(=C1)Br)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine typically involves the following steps:

Bromination: The addition of a bromine atom to the phenyl ring.

Hydrazine Formation: The formation of the hydrazine moiety through the reaction of hydrazine with an appropriate precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Substitution: The hydrazine moiety can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of new pharmaceuticals or as a biochemical probe.

Medicine: Investigation of its biological activity and potential therapeutic effects.

Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

Key Observations :

- The propan-2-ylidene hydrazine moiety is typically synthesized via condensation reactions between hydrazines and ketones (e.g., acetone) under reflux conditions, as seen in .

- X-ray crystallography is critical for confirming the planar geometry of hydrazones and intermolecular interactions, such as hydrogen bonding in TSC1 and related compounds .

Key Observations :

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : Hydrazones typically show N–H stretching (3100–3300 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹) bands. For example, TSC1 exhibits peaks at 3270 cm⁻¹ (N–H) and 1610 cm⁻¹ (C=N) .

- ¹H NMR : The propan-2-ylidene group in analogues like shows characteristic singlet peaks for methyl groups (δ 1.8–2.2 ppm).

Biological Activity

1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine, a compound with the molecular formula CHBrNO, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, highlighting its antibacterial, anticancer, anti-inflammatory properties, and more, supported by relevant data and findings.

1. Antibacterial Activity

Research indicates that derivatives of hydrazine compounds often exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against various strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| 1 | 40 | E. faecalis |

| 2 | 50 | P. aeruginosa |

| 3 | 45 | S. typhi |

| 4 | 30 | K. pneumoniae |

2. Anticancer Activity

The anticancer potential of hydrazine derivatives has been extensively studied. For example, certain derivatives have shown IC values in the low micromolar range against cancer cell lines, indicating potent cytotoxicity. In particular, one study reported that a related compound exhibited an IC value of approximately 1.29 µM against breast cancer cells (MCF-7), suggesting effective inhibition of cell proliferation .

Case Study: MCF-7 Cell Line

A study investigated the effects of a hydrazine derivative on MCF-7 cells, revealing significant alterations in cell viability and morphology at increasing concentrations:

- LDH Activity : Treated cells showed LDH levels of 521.77 ± 30.8 U/L compared to untreated controls at 85.35 ± 4.2 U/L.

- Cell Cycle Analysis : A notable increase in cells in the S phase indicated that apoptosis was initiated.

3. Anti-inflammatory Activity

The anti-inflammatory effects of hydrazine derivatives are also noteworthy. Compounds have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| A | 89 | 78 |

| B | 83 | 72 |

These results suggest a promising role for such compounds in managing inflammatory conditions .

The biological activity of hydrazine derivatives, including this compound, is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules, leading to disruption of critical biological pathways such as DNA synthesis and apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.